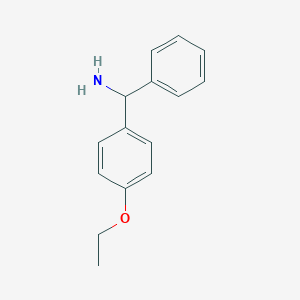

(4-ethoxyphenyl)(phenyl)methylamine

Description

Properties

CAS No. |

131224-22-1 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.3 g/mol |

IUPAC Name |

(4-ethoxyphenyl)-phenylmethanamine |

InChI |

InChI=1S/C15H17NO/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11,15H,2,16H2,1H3 |

InChI Key |

DZZLERCMSWAOHE-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Conditions

The aldehyde group of 4-ethoxybenzaldehyde reacts with aniline in a toluene or ethanol solvent system, forming an imine (Schiff base) intermediate. This intermediate is subsequently reduced using sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium or nickel catalyst. Typical reaction conditions include:

-

Temperature: 25–80°C for condensation; 50–100°C for reduction

-

Catalyst Loadings: 5–10 wt% Pd/C for hydrogenation

The use of NaBH₄ as a reducing agent avoids the high-pressure equipment required for H₂, making it preferable for laboratory-scale synthesis. However, catalytic hydrogenation provides superior stereochemical control, critical for pharmaceutical intermediates.

Optimization Strategies

Recent patents highlight modifications to improve efficiency:

-

Solvent Systems: Replacing toluene with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining reaction kinetics.

-

Acid Additives: p-Toluenesulfonic acid (pTSA) at 0.5–1.0 mol% accelerates imine formation by azeotropic water removal.

-

Catalyst Recycling: Pd/C catalysts recovered via filtration retain >90% activity over five cycles in hydrogenation steps.

Alternative Synthetic Pathways

Grignard Reagent-Based Alkylation

A less common but viable route involves the reaction of 4-ethoxyphenylmagnesium bromide with benzonitrile, followed by acidic hydrolysis:

Key Parameters:

-

Reaction Time: 6–8 hours at −10°C for Grignard formation

-

Hydrolysis: 2M HCl at 60°C for 2 hours

This method avoids imine intermediates but requires stringent moisture control, limiting its industrial applicability.

Catalytic Hydrogenation of Nitriles

Direct hydrogenation of (4-ethoxyphenyl)(phenyl)acetonitrile using Raney nickel achieves moderate yields:

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance scalability and safety:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12–24 hours | 2–4 hours |

| Throughput | 50 kg/day | 200 kg/day |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

Data adapted from patent WO2015159170A2.

Flow systems minimize thermal runaway risks and enable real-time monitoring of imine formation and reduction stages.

Green Chemistry Innovations

-

Solvent-Free Synthesis: Mechanochemical grinding of 4-ethoxybenzaldehyde and aniline with NaBH₄ achieves 78% yield without solvents.

-

Biocatalytic Routes: Immobilized transaminases convert ketone precursors to amines under mild conditions (pH 7–8, 30°C), though yields remain suboptimal (40–50%).

Purification and Analytical Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

(4-ethoxyphenyl)(phenyl)methylamine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce the corresponding alcohol or amine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

(4-ethoxyphenyl)(phenyl)methylamine serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex organic molecules through various chemical reactions, including oxidation, reduction, and nucleophilic aromatic substitution. These reactions can yield diverse derivatives that are valuable in both academic research and industrial applications.

Synthetic Routes

The synthesis typically involves the reaction of 4-ethoxybenzaldehyde with aniline, often through reductive amination techniques. This method allows for efficient production under controlled conditions, enhancing yield and purity. The use of continuous flow reactors and green chemistry principles is gaining traction to improve sustainability in the synthesis process.

Biological Research

Potential Biological Activities

Research indicates that this compound may exhibit various biological activities, including antimicrobial and anticancer properties. Studies have shown that modifications of this compound can enhance its efficacy against specific pathogens or cancer cell lines. For instance, derivatives of this compound have been investigated for their ability to inhibit the growth of Mycobacterium tuberculosis, showcasing its potential in infectious disease treatment .

Mechanism of Action

The compound's mechanism often involves interactions with specific molecular targets such as enzymes or receptors. This interaction can lead to alterations in cellular processes, which are critical for developing new therapeutic agents .

Pharmaceutical Applications

Drug Development

There is ongoing investigation into this compound as a precursor for pharmaceutical compounds. Its structural features make it a candidate for designing drugs targeting various diseases. For example, modifications to the ethoxy group or the phenyl ring can lead to compounds with enhanced pharmacokinetic profiles or improved selectivity for biological targets .

Case Studies

In recent studies, derivatives of this compound have been evaluated for their effectiveness in treating conditions like chronic inflammatory diseases and certain cancers. These studies highlight the compound's versatility and potential as a lead compound in drug discovery efforts .

Industrial Applications

Dyes and Pigments Production

The compound finds applications in the industrial sector, particularly in the production of dyes and pigments. Its chemical stability and reactivity facilitate its use as an intermediate in synthesizing various colorants used in textiles and coatings.

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)(phenyl)methylamine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs

Key analogs include:

Key Observations :

- Hydrophobicity : Chloro > ethoxy > methoxy due to halogen vs. alkoxy polarity .

- Steric Effects : Ethoxy groups reduce flexibility compared to methoxy or methyl substituents, impacting micellar critical concentrations (CMC) .

Physicochemical Properties

Flexibility and Steric Effects (Polymer Science Context):

| Aromatic Group | Flexibility Order (High → Low) | CMC (mg/L) | LCST (°C) |

|---|---|---|---|

| Benzyloxy (Bn) | 1 (Most flexible) | 12.5 | 32 |

| 4-Ethoxyphenyl (EtOPh) | 2 | 8.2 | 28 |

| Phenyl (Ph) | 3 (Least flexible) | 5.6 | 25 |

- The 4-ethoxyphenyl group balances moderate flexibility and hydrophobicity, enabling stable micelle formation for drug delivery .

Thermodynamic Reactivity (Methylamine Derivatives):

Methylamine derivatives react with phenyl esters via nucleophilic attack. Computational studies (M06-2X/6-311+G(2df,2p)) show ethoxyphenyl groups stabilize transition states better than chlorophenyl analogs, reducing activation energy by ~5 kcal/mol .

Inhibition of Norepinephrine Uptake (Tricyclic Antidepressant Analogs):

| Compound Type | Relative Potency (Tricyclic = 100) | log Pa (Octanol-Water) |

|---|---|---|

| Tricyclic (e.g., DMI) | 100 | 3.2 |

| Diphenyl (e.g., 4-Ethoxyphenyl derivative) | 65–80 | 2.8 |

| Monophenyl | 20–40 | 2.1 |

- Diphenyl vs. Tricyclic : Diphenyl analogs like this compound lack the rigid "bridge" of tricyclics, reducing alignment with hydrophobic binding sites in neurotransmitter transporters .

- Secondary Amines : Secondary methylamines in diphenyl systems show comparable potency to primary/tertiary amines, unlike tricyclics where secondary amines dominate .

Cytotoxicity and Drug Delivery

- Doxorubicin (DOX) Loading : this compound-based copolymers achieve 15–18% DOX loading, outperforming phenyl-based systems (10–12%) due to optimized hydrophobicity .

- Cellular Uptake : In MDA-MB-231 cells, ethoxyphenyl-modified micelles show 30% higher uptake than methoxyphenyl analogs, attributed to enhanced membrane interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.